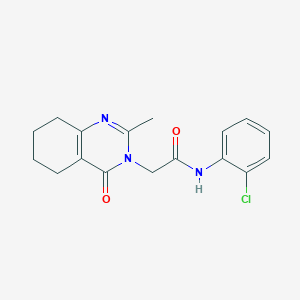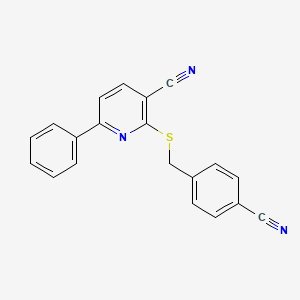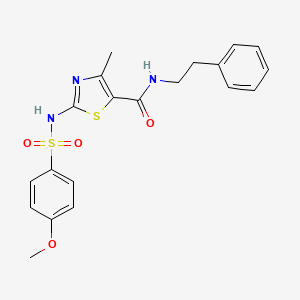
2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a thiazole derivative with a sulfonamide group attached to the 2-position and a carboxamide group at the 5-position. The presence of these functional groups suggests that it could have interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, carboxylic acids, or sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the sulfonamide group, and the carboxamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide and carboxamide groups could enhance its solubility in water .科学的研究の応用
Chemistry and Pharmacological Evaluation
- A study focused on the synthesis and pharmacological evaluation of analogues, including the 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide, as potent and selective 5-HT(1B/1D) antagonists. These compounds showed promising effects in the functional in vitro testing of 5-HT(1B/1D) antagonistic properties and have potential applications in the modulation of serotonin release (Liao et al., 2000).
Synthesis of Novel Derivatives
- Research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from related compounds has been conducted. These compounds, including derivatives of this compound, have been explored for their potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Exploration in Medicinal Chemistry
- Various studies have looked into substituted indole-5-carboxamides and indole-6-carboxamides, related to the structure of the this compound. These compounds are researched for their potency and selectivity as antagonists in medicinal applications (Jacobs et al., 1993).
Photodynamic Therapy Applications
- The zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which are structurally related to the compound , has been studied for its high singlet oxygen quantum yield. This research is significant for the development of Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Antitumor Applications
- Investigations into antitumor imidazotetrazines, which include derivatives of the compound, have been conducted to understand their synthesis, chemistry, and potential as broad-spectrum antitumor agents (Stevens et al., 1984).
Synthesis and Cytotoxicity Studies
- Research has been carried out on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those related to this compound. These studies are crucial for understanding their potential cytotoxic activity against cancer cells (Hassan et al., 2014).
作用機序
Target of Action
The primary target of this compound is the Matrix Metalloproteinase 12 (MMP12) . MMP12 is a type of enzyme known as a hydrolase, which plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, reproduction, and tissue remodeling, as well as disease processes such as arthritis and metastasis .
Mode of Action
The compound interacts with its target, MMP12, by binding to it and inhibiting its activity . This interaction results in the suppression of the enzyme’s ability to degrade the extracellular matrix, thereby potentially influencing various physiological and pathological processes .
Result of Action
The inhibition of MMP12 by this compound could lead to a decrease in extracellular matrix degradation, which could potentially influence various physiological and pathological processes. For instance, it could potentially slow down tissue remodeling or reduce inflammation .
特性
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-6-4-3-5-7-15)28-20(22-14)23-29(25,26)17-10-8-16(27-2)9-11-17/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGPOXXMEXFEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3015532.png)
![1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B3015535.png)
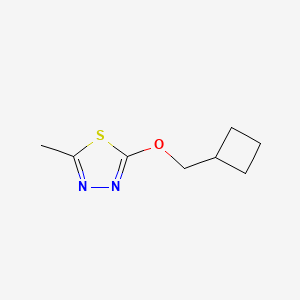
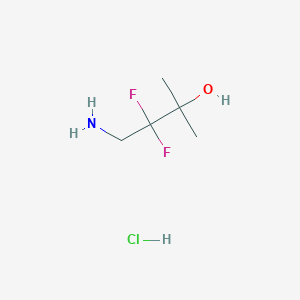
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3015540.png)

![1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015544.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)

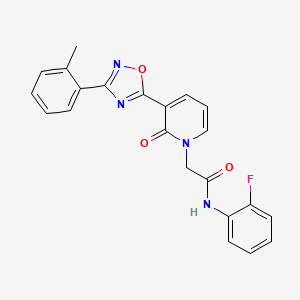
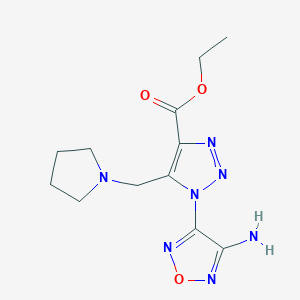
![N-cyclohexyl-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3015552.png)
